3-Hydroxy-4-n-propylpyridine 3-Hydroxy-4-n-propylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18437525
InChI: InChI=1S/C8H11NO/c1-2-3-7-4-5-9-6-8(7)10/h4-6,10H,2-3H2,1H3
SMILES:
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

3-Hydroxy-4-n-propylpyridine

CAS No.:

Cat. No.: VC18437525

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-4-n-propylpyridine -

Specification

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name 4-propylpyridin-3-ol
Standard InChI InChI=1S/C8H11NO/c1-2-3-7-4-5-9-6-8(7)10/h4-6,10H,2-3H2,1H3
Standard InChI Key UKSAKFOVGJWPEB-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C=NC=C1)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-propylpyridin-3-ol, reflecting the propyl chain at the 4-position and the hydroxyl group at the 3-position of the pyridine ring . Alternative synonyms include 3-Hydroxy-4-n-propylpyridine and SCHEMBL13625787 . Its molecular formula, C8H11NO\text{C}_8\text{H}_{11}\text{NO}, corresponds to a monoisotopic mass of 137.084064 Da .

Structural Representation

The SMILES notation CCCC1=C(C=NC=C1)O delineates the structure: a pyridine ring with a propyl group (-CH2_2CH2_2CH3_3) at position 4 and a hydroxyl group (-OH) at position 3 . The InChIKey UKSAKFOVGJWPEB-UHFFFAOYSA-N provides a unique identifier for computational and database referencing .

Table 1: Key Identifiers of 3-Hydroxy-4-n-propylpyridine

PropertyValueSource
CAS Number507453-57-8
Molecular FormulaC8H11NO\text{C}_8\text{H}_{11}\text{NO}
Molecular Weight137.18 g/mol
SMILESCCCC1=C(C=NC=C1)O
InChIKeyUKSAKFOVGJWPEB-UHFFFAOYSA-N

Physicochemical Properties

Lipophilicity and Solubility

With an XLogP3\text{XLogP3} value of 1.8, 3-Hydroxy-4-n-propylpyridine exhibits moderate lipophilicity, suggesting preferential solubility in organic solvents over water . The compound’s topological polar surface area (33.1 Ų) and hydrogen-bonding capacity (1 donor, 2 acceptors) further influence its solubility and permeability characteristics .

Thermal and Physical Properties

Predicted density is 1.485 g/cm³, though experimental data for melting and boiling points are absent in available literature . The compound’s solid-state stability is inferred from its commercial availability as a room-temperature-storable solid .

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP31.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count2
Topological Polar Surface Area33.1 Ų

Recent Research and Future Directions

Knowledge Gaps

Current literature lacks studies on the compound’s:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME).

  • Biological activity: Binding affinities to enzymes or receptors.

  • Synthetic scalability: Yield optimization and purification methods.

Research Opportunities

  • Structure-Activity Relationships (SAR): Modifying the propyl chain or hydroxyl group to enhance bioactivity.

  • Computational Modeling: Predicting target interactions using molecular docking simulations.

  • Ecotoxicology: Assessing environmental impact in agrochemical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator